molecular formula C9H15BrN2O2 B11719433 N-(4-(2-bromoacetamido)butyl)acrylamide

N-(4-(2-bromoacetamido)butyl)acrylamide

Cat. No.: B11719433
M. Wt: 263.13 g/mol
InChI Key: FBSIOTJYNBOUOA-UHFFFAOYSA-N
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Description

N-(4-(2-Bromoacetamido)butyl)acrylamide (CAS 2167422-02-6) is a high-purity bifunctional compound of significant interest in advanced materials research and organic synthesis. This molecule features two distinct reactive sites: an acrylamide group capable of free radical polymerization and a bromoacetamide group that serves as a highly effective alkylating agent. This unique combination allows researchers to incorporate a reactive handle into polymer backbones for subsequent functionalization. This reagent is primarily valued for its role as a versatile building block in polymer science. It can be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), to create smart hydrogels and functional polymers with tailored properties . The bromoacetamide group on the side chain can undergo specific reactions with nucleophiles like thiols or amines, enabling the post-synthetic conjugation of peptides, proteins, or other biomolecules. This makes it particularly useful for developing targeted drug delivery systems, diagnostic materials, and affinity resins. The compound requires cold-chain transportation and storage to maintain stability . As a reactive alkylating agent, appropriate safety precautions must be observed in the laboratory. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15BrN2O2

Molecular Weight

263.13 g/mol

IUPAC Name

N-[4-[(2-bromoacetyl)amino]butyl]prop-2-enamide

InChI

InChI=1S/C9H15BrN2O2/c1-2-8(13)11-5-3-4-6-12-9(14)7-10/h2H,1,3-7H2,(H,11,13)(H,12,14)

InChI Key

FBSIOTJYNBOUOA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCCNC(=O)CBr

Origin of Product

United States

Synthetic Methodologies for N 4 2 Bromoacetamido Butyl Acrylamide

Strategies for the Formation of the Amide Linkage

The structure of N-(4-(2-bromoacetamido)butyl)acrylamide contains two amide linkages, each formed through a distinct acylation reaction. The general approach to synthesizing this molecule involves a sequential pathway:

Formation of the Acrylamide (B121943) Moiety: The first step is the creation of an acrylamide from a suitable diamine precursor. This is typically achieved by reacting a mono-protected diamine with an activated acrylic acid derivative.

Formation of the Bromoacetamide Moiety: Following the formation of the acrylamide intermediate and subsequent deprotection, the second amide bond is formed by reacting the newly freed amine group with a bromoacetylating agent.

A common and effective method for these transformations is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. organic-chemistry.orgwikipedia.org This method is widely used due to its efficiency and applicability to a broad range of substrates. jk-sci.com The base, either an inorganic hydroxide (B78521) in a biphasic system or an organic amine like triethylamine (B128534) in an aprotic solvent, serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. organic-chemistry.orgcam.ac.uk

The synthesis commences with 1,4-diaminobutane (B46682). To ensure selective acylation on only one of the two amine groups, a protection strategy is employed. One amine group is temporarily blocked using a tert-butyloxycarbonyl (Boc) protecting group. This is achieved by reacting 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) (Boc₂O), yielding N-Boc-1,4-diaminobutane. cymitquimica.comredalyc.org This intermediate ensures that the subsequent acryloylation occurs at the unprotected primary amine. cymitquimica.com

The free amine of N-Boc-1,4-diaminobutane is then reacted with acryloyl chloride in the presence of a base such as triethylamine. This reaction selectively forms the acrylamide linkage, producing the intermediate N-(4-(tert-butoxycarbonylamino)butyl)acrylamide. The final step before introducing the bromoacetyl group is the removal of the Boc protecting group. This is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which selectively cleaves the Boc group to reveal the primary amine, yielding N-(4-aminobutyl)acrylamide. fishersci.co.uknih.govrsc.org

Introduction of the Bromoacetamido Moiety

With the precursor N-(4-aminobutyl)acrylamide in hand, the final step is the introduction of the bromoacetamido group. This is accomplished through a second amide bond formation, specifically a bromoacetylation reaction.

Amidation Reactions for Bromoacetamide Precursors

The bromoacetylation is carried out by reacting N-(4-aminobutyl)acrylamide with a suitable bromoacetylating agent. Bromoacetyl chloride or bromoacetyl bromide are commonly used for this purpose. researchgate.netmdpi.com The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions. An organic base, typically triethylamine, is added to the reaction mixture to act as an acid scavenger for the hydrohalic acid (HCl or HBr) that is generated as a byproduct. jk-sci.com The base reacts with the acid to form a salt (e.g., triethylammonium (B8662869) chloride), which often precipitates from the organic solvent and can be removed by filtration. This process yields the target molecule, this compound.

Purification Techniques for the Monomer

Purification of the intermediates and the final this compound monomer is essential to remove unreacted starting materials, byproducts, and solvents. A combination of techniques is typically employed.

Extraction and Washing: After the reaction, the mixture is often washed with aqueous solutions to remove water-soluble impurities. For instance, washing with a mild acid can remove excess amine, a mild base (like sodium bicarbonate solution) can remove unreacted acyl chloride and acidic byproducts, and a brine wash helps to remove residual water from the organic layer. reddit.com

Filtration: In reactions where a salt byproduct precipitates (e.g., triethylammonium chloride), simple filtration can be used to remove it from the reaction mixture.

Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities. A gradient of solvents, such as ethyl acetate (B1210297) and hexane, is commonly used to elute the compounds from the column based on their polarity.

Recrystallization: If the final product is a solid, recrystallization is an excellent final purification step to obtain a highly pure, crystalline material. illinois.edu This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. google.com

Drying: The final purified product is typically dried under vacuum to remove any residual solvents.

The table below outlines the purification methods used for each stage of the synthesis.

Synthetic Stage Primary Purification Method Secondary Method(s) Notes
N-Boc-1,4-diaminobutane Aqueous Workup/ExtractionColumn ChromatographyRemoves excess diamine and di-protected byproduct.
N-(4-(tert-butoxycarbonylamino)butyl)acrylamide Aqueous Workup/ExtractionColumn ChromatographyRemoves triethylamine salts and other impurities.
N-(4-aminobutyl)acrylamide Solvent Evaporation-The product is often used directly after acid removal.
This compound Aqueous Workup/ExtractionColumn Chromatography, RecrystallizationFinal purification to achieve high monomer purity.

Polymerization Mechanisms and Kinetics of N 4 2 Bromoacetamido Butyl Acrylamide

Free Radical Polymerization (FRP) of Acrylamide-Based Monomers

Free radical polymerization (FRP) is a conventional and widely used method for synthesizing polyacrylamides. researchgate.net The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or potassium persulfate, to generate free radicals. rasayanjournal.co.in These radicals then react with acrylamide (B121943) monomers to initiate a growing polymer chain.

The polymerization of acrylamide and its derivatives via FRP is known to be highly exothermic. google.com The reaction kinetics are influenced by several factors, including monomer concentration, initiator concentration, and temperature. acs.org An increase in these parameters generally leads to a higher rate of polymerization. google.com However, a significant drawback of FRP is the lack of control over the polymerization process, which often results in polymers with high molecular weights and broad molecular weight distributions (high polydispersity index, PDI). nih.gov Termination of growing chains occurs randomly through coupling or disproportionation, contributing to the poor control over the final polymer structure.

For a functional monomer like N-(4-(2-bromoacetamido)butyl)acrylamide, FRP would likely proceed by targeting the vinyl group of the acrylamide. The reaction would be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 70°C) with an initiator like AIBN. rasayanjournal.co.in

Table 1: Typical Conditions for Free Radical Polymerization of N-substituted Acrylamides

Parameter Condition Rationale
Monomer N-substituted Acrylamide The vinyl group of the acrylamide is the polymerizable moiety.
Initiator AIBN, Persulfates Decomposes upon heating to generate initiating free radicals.
Solvent DMF, Water, 1,4-Dioxane Solubilizes the monomer and resulting polymer, helps dissipate heat.
Temperature 50 - 80 °C Sufficient to cause thermal decomposition of the initiator. rasayanjournal.co.in

| Atmosphere | Inert (Nitrogen, Argon) | Oxygen inhibits radical polymerization by scavenging radicals. |

Controlled/Living Radical Polymerization (CLRP) Approaches

To overcome the limitations of FRP, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.5), and complex architectures. This control is achieved by establishing a dynamic equilibrium between a small population of active, propagating radical species and a large population of dormant species.

Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. mdpi.com The polymerization of N-substituted acrylamides, such as N,N-dimethylacrylamide (DMAA), via ATRP has been studied, though challenges exist. cmu.edu

The control over acrylamide polymerization by ATRP can be difficult due to the high propagation rate constant of the acrylamide radical and the tendency of the amide group to complex with the copper catalyst. nih.gov This complexation can retard the deactivation step, leading to a higher concentration of active radicals and consequently, increased termination reactions and a loss of control. cmu.edu Despite these challenges, successful ATRP of acrylamides has been achieved by carefully selecting the initiator (e.g., ethyl 2-bromopropionate), catalyst system (e.g., CuBr/Me₆TREN), and solvent. mdpi.comacs.org Aqueous Cu(0)-mediated RDRP has also emerged as a rapid and well-controlled method for synthesizing polyacrylamide. nih.govacs.org

For this compound, ATRP presents a unique challenge. The monomer itself contains a bromine atom in the bromoacetamido group, which could potentially be activated by the ATRP catalyst, possibly leading to side reactions, branching, or cross-linking, thereby complicating the polymerization control.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is one of the most versatile CLRP techniques, compatible with a wide range of functional monomers and solvents, including aqueous systems. nih.govmdpi.com The control in RAFT is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithioester, trithiocarbonate, or dithiocarbamate. researchgate.net

The RAFT polymerization of acrylamide and its derivatives is generally well-controlled. nih.gov The process allows for the synthesis of well-defined polyacrylamides with predictable molecular weights and low PDIs. researchgate.net The choice of CTA is crucial for successful polymerization and depends on the specific monomer being used. Trithiocarbonates are often effective for polymerizing "more activated" monomers like acrylamides. nih.gov Kinetic studies of acrylamide RAFT polymerization show a linear increase in molecular weight with monomer conversion and first-order kinetics, characteristic of a controlled process. nih.gov

RAFT would likely be a suitable method for polymerizing this compound. The bromoacetamido functionality is generally stable under RAFT conditions, allowing the polymerization to proceed via the acrylamide group in a controlled manner.

Table 2: Comparison of CLRP Methods for Acrylamide Polymerization

Technique Mediator Advantages for Acrylamides Potential Challenges
ATRP Transition Metal Catalyst (e.g., CuBr) Can produce well-defined polymers. Amide-copper complexation can disrupt control; potential side reactions with halogenated functional groups. nih.govcmu.edu
RAFT Thiocarbonylthio CTA High tolerance to functional groups; works well in various solvents (including water); good control over polymerization. nih.govnih.gov Requires synthesis of appropriate CTA; potential for color and odor in the final polymer.

| NMP | Nitroxide (e.g., TEMPO) | Metal-free system. | Generally less effective for acrylamides; requires high temperatures; limited control compared to ATRP and RAFT. |

Nitroxide-Mediated Polymerization (NMP) is another CLRP technique that uses a stable nitroxide radical to reversibly trap the growing polymer radical. While successful for monomers like styrene, NMP is generally less effective for the controlled polymerization of acrylamides. The process often requires high temperatures, and the level of control over molecular weight and dispersity for polyacrylamides is typically inferior to that achieved with ATRP or RAFT.

Kinetic Investigations of Polymerization Processes for this compound

In free radical polymerization, the rate of polymerization (Rp) is generally described by the following equation:

Rp = kp[M][P•]

where kp is the rate constant of propagation, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. For acrylamide, the propagation rate constant (kp) is quite high (e.g., 3.93 × 10⁴ L mol⁻¹ s⁻¹ at 25 °C), indicating a very fast-propagating monomer. nih.gov

In controlled radical polymerization, the concentration of active propagating radicals is kept low and constant, leading to first-order kinetics with respect to monomer concentration. A key indicator of a controlled polymerization is a linear relationship between ln([M]₀/[M]) and time, and a linear evolution of number-average molecular weight (Mₙ) with monomer conversion.

Table 3: Kinetic Data for RAFT Polymerization of Acrylamide Data derived from a representative study in DMSO at 70°C. nih.gov

Time (min) Conversion (%) Mₙ ( g/mol ) PDI (Mₙ/Mₙ)
15 22.3 4,200 1.15
30 45.1 8,100 1.12
60 70.2 12,800 1.10
90 85.5 15,500 1.11

The bulky N-substituent in this compound would likely introduce steric hindrance, potentially leading to a lower kp value compared to unsubstituted acrylamide. The actual kinetic parameters would need to be determined experimentally.

Impact of Bromoacetamido Functionality on Polymerization Efficiency and Control

The bromoacetamido group is a key feature of the this compound monomer and can significantly influence its polymerization behavior.

Chain Transfer : The carbon-bromine (C-Br) bond within the bromoacetamido group is relatively weak and could be susceptible to chain transfer reactions, particularly in a high-energy environment like conventional FRP. A radical on a growing polymer chain could abstract the bromine atom, terminating that chain and creating a new radical on the monomer, which could initiate a new chain. This would limit the achievable molecular weight and broaden the molecular weight distribution.

Interactions with Catalysts : In ATRP, the bromoacetamido functionality presents a significant complication. The C-Br bond is an alkyl halide, structurally similar to the initiators used in ATRP. Therefore, the ATRP catalyst (e.g., Cu(I) complex) could react with this group on the monomer or on the polymer side chain. This could lead to several undesirable outcomes:

Competitive Initiation : The bromoacetamido group could act as an initiation site, leading to the formation of branched or grafted polymers.

Catalyst Deactivation : Unwanted reactions with the side chain could consume the catalyst, leading to a loss of control over the polymerization.

Cross-linking : If the bromine atom on one polymer chain is activated and reacts with a monomer unit on another chain, cross-linking can occur, leading to gelation.

Due to these potential interferences, RAFT polymerization, which does not involve metal catalysts and is generally more tolerant of reactive functional groups, would likely be the most effective method for achieving a controlled polymerization of this compound.

Advanced Polymeric Architectures from N 4 2 Bromoacetamido Butyl Acrylamide

Synthesis of Linear and Branched Copolymers

The acrylamide (B121943) moiety of N-(4-(2-bromoacetamido)butyl)acrylamide allows it to readily participate in conventional and controlled radical polymerization reactions, leading to the formation of both linear and more complex branched structures.

This compound can be copolymerized with a variety of other acrylamide-based monomers to tailor the properties of the resulting polymer. Free-radical polymerization is a common method for synthesizing these copolymers. For instance, copolymerization with monomers like acrylamide (AAm), N-isopropylacrylamide (NIPAm), or N,N-dimethylacrylamide (DMA) can be initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or redox systems. itu.edu.trresearchgate.net

The incorporation of BABAm into the polymer chain introduces the bromoacetamido group as a pendant functionality. This reactive handle can be utilized for post-polymerization modifications, allowing for the attachment of various molecules or for creating crosslinks. The ratio of BABAm to other acrylamide derivatives in the monomer feed directly influences the density of these functional groups along the polymer backbone, thereby controlling the ultimate properties and potential applications of the copolymer. rasayanjournal.co.in Techniques like transfer-dominated branching radical telomerisation (TBRT) can also be employed to create highly branched copolymer architectures, where the unique structure of BABAm can influence the degree of branching and the spatial distribution of the functional groups. nih.gov

Table 1: Examples of Acrylamide Derivatives for Copolymerization

Monomer Name Abbreviation Key Property Contribution
Acrylamide AAm Hydrophilicity
N-isopropylacrylamide NIPAm Thermo-responsiveness nih.gov
N,N-dimethylacrylamide DMA Hydrophilicity, solubility in organic solvents rsc.org

Fabrication of Hydrogels and Nanogels via Crosslinking Polymerization

The synthesis of hydrogels and nanogels from this compound leverages its ability to form crosslinked, three-dimensional polymer networks that can absorb and retain large quantities of water. researchgate.netmdpi.com These materials are typically formed through the free-radical crosslinking copolymerization of BABAm with a divinyl monomer, which acts as a crosslinker. itu.edu.tritu.edu.tr

The formation of a stable hydrogel network relies on the principle of creating crosslinks between hydrophilic polymer chains to prevent them from dissolving in aqueous media. researchgate.netsapub.org The this compound monomer contributes to this process in two significant ways:

Polymer Chain Formation: The acrylamide group undergoes polymerization to form the primary hydrophilic polymer backbone.

Crosslinking: The 2-bromoacetamido group can act as a site for crosslinking. This can occur during the polymerization process if a suitable comonomer is used, or it can be induced post-polymerization through nucleophilic substitution reactions, for example, by reacting with thiol- or amine-containing crosslinkers. Alternatively, a traditional divinyl crosslinker like N,N'-methylenebis(acrylamide) (MBAA) can be included in the initial polymerization mixture to directly form the network structure. ekb.egnih.gov

The balance between the hydrophilicity of the polymer backbone and the density of the crosslinks determines the hydrogel's equilibrium water content, permeability, and mechanical properties. researchgate.net

The structural characteristics of hydrogels derived from this compound are highly dependent on the synthesis conditions, particularly the initial total monomer concentration and the crosslinker density.

Monomer Concentration: The initial concentration of monomers in the precursor solution has a dual effect on the final hydrogel structure. itu.edu.tr

Increasing monomer concentration leads to a higher polymer volume fraction within the resulting hydrogel, which can reduce the degree of swelling.

It also increases the effective crosslink density, as polymer chains are in closer proximity during network formation, leading to a more tightly linked and mechanically stronger gel. itu.edu.tr

There often exists a critical monomer concentration where the spatial inhomogeneity of the gel network reaches a maximum. itu.edu.tr

Crosslinker Density: The molar ratio of the crosslinking agent to the monomer is a critical parameter that directly dictates the network structure. ekb.eg

Higher Crosslinker Density: Leads to a more tightly crosslinked network. This results in a hydrogel with a lower swelling ratio, decreased mesh size, and increased mechanical strength (higher Young's and shear moduli). ekb.egnih.govnih.gov

Lower Crosslinker Density: Results in a loosely crosslinked network with larger mesh sizes. These hydrogels exhibit higher swelling capacities but are mechanically weaker and softer. ekb.eg

The choice of crosslinker type and its concentration must be optimized to achieve the desired balance of swelling, mechanical integrity, and permeability for a specific application. researchgate.net

Table 2: Effect of Monomer and Crosslinker Concentration on Hydrogel Properties

Parameter Effect of Increasing Monomer Concentration Effect of Increasing Crosslinker Density
Swelling Ratio Decreases itu.edu.tr Significantly Decreases ekb.egnih.gov
Mechanical Strength Increases itu.edu.tr Increases ekb.eg
Mesh Size Decreases Decreases nih.gov

| Effective Crosslink Density | Increases itu.edu.tr | Increases ekb.eg |

Graft Copolymerization Strategies using this compound

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition. The unique structure of this compound makes it an excellent candidate for several graft copolymerization strategies.

One primary approach is the "grafting from" method. In this strategy, the BABAm monomer is first copolymerized to form a polymer backbone that is decorated with pendant 2-bromoacetamido groups. These bromo-groups can then serve as initiation sites for a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP). By introducing a second monomer and a suitable ATRP catalyst system, new polymer chains can be grown directly from the backbone, resulting in a well-defined graft copolymer. nih.gov This method allows for precise control over the length and density of the grafted chains.

Alternatively, a "grafting to" approach could be envisioned where pre-synthesized polymers with nucleophilic end-groups (e.g., thiols or amines) react with the bromoacetamido groups on a BABAm-containing polymer backbone. Another strategy involves using initiators, such as ceric ammonium (B1175870) nitrate (B79036) or redox systems, to create radical sites on a natural polymer backbone (like cellulose (B213188) or xanthan gum) in the presence of BABAm, initiating the growth of poly(BABAm) chains from the substrate. itu.edu.trscilit.com These methods facilitate the combination of different polymer properties, such as the biocompatibility of a natural polymer backbone with the functionality provided by the BABAm grafts. researchgate.netmdpi.com

Block and Gradient Copolymer Synthesis

The synthesis of block and gradient copolymers requires controlled polymerization methods that allow for the sequential addition of different monomers. harth-research-group.org this compound is well-suited for use in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP). mdpi.comsquarespace.com

Block Copolymers: To synthesize a block copolymer, a first monomer is polymerized using a suitable chain transfer agent (in RAFT) or initiator (in NMP). nih.gov Once this first block is formed, the this compound monomer is added to the system to grow the second block from the active chain ends of the first block. This sequential process results in a polymer with distinct, covalently linked blocks, for example, a hydrophilic block and a functional block containing the bromoacetamido groups. This architecture is fundamental for creating self-assembling nanostructures like micelles and vesicles. mdpi.com

Gradient Copolymers: Gradient copolymers feature a gradual change in monomer composition along the polymer chain. researchgate.net These can be synthesized by controlling the addition rate of the comonomers during polymerization. For instance, in a semi-batch process, a mixture of BABAm and another acrylamide derivative could be fed into the reactor at a controlled, varying rate. Polymerization-induced self-assembly (PISA) is another advanced technique where changes in solubility during polymerization can influence monomer incorporation rates, leading to the autonomous formation of gradient sequences. nih.govnsf.gov The resulting gradient structure provides a smooth transition of properties along the polymer chain.

Strategies for Post Polymerization Functionalization and Bioconjugation

Nucleophilic Substitution Reactions with the Bromoacetamido Group

The bromoacetamido group present in polymers of N-(4-(2-bromoacetamido)butyl)acrylamide serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, leading to the functionalization of the polymer backbone. Common nucleophiles used in these reactions include amines, thiols, and alcohols. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.

The efficiency of these substitution reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will react more readily. The choice of solvent is also critical, as it must be able to dissolve the polymer and the nucleophile while not interfering with the reaction. Aprotic polar solvents are often favored for these types of reactions.

Post-polymerization modification provides a powerful tool for tailoring the properties of poly(this compound) for specific applications. By carefully selecting the nucleophile, a diverse range of functionalities can be introduced onto the polymer scaffold. nih.govwarwick.ac.ukrsc.org

Bioconjugation via Thiol-Bromoacetamido Click-like Chemistry

The reaction between the bromoacetamido group and a thiol group, particularly from cysteine residues in proteins and peptides, is a highly efficient and selective method for bioconjugation. This reaction is often referred to as "click-like" due to its high yield, specificity, and mild reaction conditions.

The reaction between a bromoacetamido group and a thiol proceeds via a nucleophilic substitution mechanism. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

This reaction exhibits high selectivity for cysteine residues over other amino acid residues in proteins under controlled pH conditions. The thiol group of cysteine is a potent nucleophile at physiological pH, whereas other potential nucleophilic groups, such as the amine groups of lysine (B10760008) residues, are typically protonated and thus less reactive. This selectivity allows for site-specific modification of proteins at exposed cysteine residues. springernature.comnih.govchemrxiv.org

To achieve optimal bioconjugation efficiency and selectivity, several reaction parameters must be carefully controlled.

pH: The pH of the reaction medium is a critical factor. The reaction rate is generally faster at slightly alkaline pH (around 7.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. However, at higher pH values, the risk of side reactions with other nucleophilic residues, such as lysine, increases. Therefore, a compromise is often necessary to achieve both high reactivity and selectivity.

Temperature: Bioconjugation reactions are typically carried out at room temperature or below to maintain the stability of the biomolecules. While increasing the temperature can increase the reaction rate, it may also lead to denaturation of the protein.

Solvent: The reaction is typically performed in aqueous buffers to maintain the native conformation and activity of the biomolecules. The addition of a small amount of a water-miscible organic solvent may be necessary to improve the solubility of the polymer.

The table below summarizes the key conditions for optimizing thiol-bromoacetamido bioconjugation.

ParameterOptimal RangeRationale
pH 7.0 - 8.5Balances thiol deprotonation for high reactivity with minimizing side reactions with other nucleophiles.
Temperature 4 - 25 °CPreserves the stability and activity of the biomolecule.
Solvent Aqueous BufferMaintains the native conformation of the biomolecule.

Integration of this compound-Derived Polymers with Biomolecules

The ability to conjugate polymers derived from this compound to biomolecules opens up a wide range of applications in biomedicine and biotechnology.

Polymers of this compound can be used to modify proteins and peptides to enhance their therapeutic properties, such as increasing their stability, solubility, and circulation half-life. nih.gov The conjugation of these polymers can also be used to impart new functionalities to the biomolecules, such as targeting ligands or imaging agents.

The site-specific modification of proteins at cysteine residues is particularly advantageous as it allows for precise control over the location of polymer attachment, minimizing the impact on the protein's biological activity. nih.gov N-bromoacetyl-derivatized peptides have been shown to react effectively with sulfhydryl-containing proteins. nih.gov The degree of reaction can be assessed by quantifying the formation of S-carboxymethylcysteine after hydrolysis. nih.gov

Nucleic Acid Conjugation

Polymers and hydrogels functionalized with nucleic acids are critical components in the development of biosensors, DNA microarrays, and gene delivery systems. Polyacrylamide-based materials are frequently used as the substrate for such applications due to their hydrophilicity, chemical stability, and low non-specific binding of biological molecules. scispace.com The incorporation of this compound into a polyacrylamide backbone endows the resulting material with reactive sites for the covalent immobilization of nucleic acids.

The primary strategy for conjugating nucleic acids to a polymer derived from this compound involves the use of thiol-modified oligonucleotides. A single-stranded DNA (ssDNA) or RNA molecule is synthesized with a thiol group (-SH) at one terminus (typically the 5' or 3' end). This functionalized oligonucleotide is then incubated with the bromoacetamide-activated polymer matrix. The conjugation occurs via a thioether linkage formed through the nucleophilic attack of the thiol on the electrophilic carbon of the bromoacetamide group, releasing hydrogen bromide as a byproduct. This reaction is highly efficient and specific for thiols under mild pH conditions (typically pH 7-8), ensuring the integrity of the nucleic acid structure.

This method provides a stable, covalent attachment that can withstand harsh conditions, such as the thermal cycling required in polymerase chain reaction (PCR) applications. conicet.gov.ar The density of the immobilized nucleic acid probes can be precisely controlled by adjusting the molar ratio of the reactive monomer in the initial polymer synthesis.

Table 1: Representative Protocol for Nucleic Acid Conjugation
ParameterDescriptionTypical Conditions
Polymer MatrixCopolymer of acrylamide (B121943) and this compound.1-5 mol% reactive monomer
Biomolecule5'-Thiol-modified single-stranded DNA (ssDNA) probe.10-50 µM solution
Reaction BufferPhosphate-buffered saline (PBS) or Tris-EDTA (TE) buffer.pH 7.5
Reaction TimeDuration of incubation to allow for conjugation.2-4 hours
TemperatureReaction temperature.Room Temperature (25°C)
Coupling ChemistryMechanism of covalent bond formation.Thiol-bromoacetamide alkylation

Carbohydrate and Lipid Functionalization

The functionalization of polymer surfaces with carbohydrates (glycans) and lipids is essential for creating biomimetic materials that can influence cell adhesion, recognition, and signaling. mdpi.com Polymers containing this compound can be effectively used to immobilize these classes of biomolecules through similar thiol-based coupling chemistry.

Carbohydrate Functionalization: To create glycopolymers or carbohydrate-coated surfaces, a carbohydrate molecule (e.g., glucose, galactose, or a more complex oligosaccharide) must first be chemically modified to introduce a thiol group. escholarship.org This is often achieved by attaching a thiol-containing linker to the anomeric carbon of the sugar. The resulting "thio-sugar" can then be reacted with the bromoacetamide-functionalized polymer. This process mimics the glycocalyx on cell surfaces and is used in applications ranging from targeted drug delivery to studying lectin-carbohydrate interactions. nih.gov

Lipid Functionalization: Lipids or phospholipids (B1166683) can be similarly modified to incorporate a terminal thiol group in their hydrophilic head region. When these functionalized lipids are reacted with the bromoacetamide-activated polymer, they become covalently tethered to the material. This strategy is used to create stable lipid layers on polymer cushions or to functionalize the surface of polymer nanoparticles, which can improve their biocompatibility and circulation time in vivo.

Table 2: Functionalization with Carbohydrates and Lipids
Biomolecule TypeFunctionalization StrategyKey ReagentsApplication Example
Carbohydrate (Galactose)Covalent attachment of thiol-modified galactose.Poly(acrylamide-co-N-(4-(2-bromoacetamido)butyl)acrylamide), 1-thio-β-D-galactoseStudying cell adhesion to galactosylated surfaces.
Lipid (Phosphatidylethanolamine)Covalent attachment of a thiol-PEG-lipid conjugate.Poly(acrylamide-co-N-(4-(2-bromoacetamido)butyl)acrylamide), Thiol-PEG-DSPECreating stabilized lipid bilayers on a hydrogel support.

Site-Selective Bioconjugation Methodologies

One of the most powerful applications of polymers derived from this compound is in the site-selective modification of proteins. nih.gov Traditional methods for conjugating molecules to proteins often target highly abundant functional groups like amines (on lysine residues), leading to heterogeneous products with modifications at multiple, uncontrolled sites. This lack of control can result in a loss of protein function. researchgate.net

The bromoacetamide group is an excellent tool for achieving site-selectivity by specifically targeting the thiol group of cysteine residues. researchgate.net Cysteine is one of the least abundant amino acids, and its thiol side chain has a unique nucleophilicity that allows it to react selectively under conditions where other amino acid side chains are unreactive.

The methodology is as follows:

A protein of interest is chosen or engineered to have a single, accessible cysteine residue at a specific site where modification will not interfere with its biological activity.

The bromoacetamide-functionalized polymer is synthesized and purified.

The protein and polymer are mixed in a buffered solution at a controlled pH (typically around 7.0-8.0). The bromoacetamide groups on the polymer react specifically with the cysteine's thiol group to form a stable thioether bond.

This site-selective alkylation results in a homogeneous protein-polymer conjugate with a well-defined structure and a 1:1 stoichiometry (or other desired ratio if the protein has multiple engineered cysteines). Such precise control is crucial for creating therapeutic antibody-drug conjugates, stabilizing enzymes, or immobilizing proteins onto surfaces for diagnostic assays while preserving their native function. coledeforest.comnih.gov

Table 3: Key Aspects of Site-Selective Protein Conjugation
AspectDescriptionSignificance
Target ResidueCysteine (-SH group).Low natural abundance and unique nucleophilicity allow for high selectivity.
Reaction ChemistryThiol alkylation by bromoacetamide.Forms a highly stable, covalent thioether bond.
Reaction pHTypically pH 7.0 - 8.0.Optimizes the reactivity of the thiol group while maintaining protein stability.
OutcomeHomogeneous, well-defined protein-polymer conjugate.Preserves protein bioactivity and ensures product consistency.
Example ApplicationImmobilization of an enzyme onto a hydrogel surface.Creation of reusable biocatalysts with enhanced stability.

Applications of N 4 2 Bromoacetamido Butyl Acrylamide Derived Polymers in Research

Biomaterials Research and Development

Polymers derived from N-(4-(2-bromoacetamido)butyl)acrylamide are instrumental in the development of next-generation biomaterials. The ability to covalently link bioactive molecules to a stable polymer backbone allows for the creation of materials with precisely controlled surface properties and functionalities.

Design of Functionalized Polymeric Substrates

The core advantage of using this compound in polymer synthesis is the introduction of pendant bromoacetyl groups. These groups are stable during polymerization and serve as anchor points for post-polymerization modification. Researchers can synthesize a base copolymer, for example, by mixing acrylamide (B121943) and this compound, and then introduce a wide array of functionalities by reacting the polymer with thiol-containing molecules. This method allows for the creation of substrates designed to elicit specific biological responses. For instance, peptides containing the cell-adhesion motif RGD (Arginine-Glycine-Aspartic acid) can be immobilized to promote cell attachment and spreading, which is crucial for studying cell behavior on 2D surfaces. researchgate.net

Base Polymer SystemAttached Ligand (via Thiol Reaction)Target ApplicationDesired Outcome
Poly(acrylamide-co-BABA)Cysteine-terminated RGD peptide2D Cell Culture SubstrateEnhanced cell adhesion and spreading
Poly(acrylamide-co-BABA)Thiolated growth factors (e.g., EGF)Bioactive SurfacesPromotion of cell proliferation
Poly(acrylamide-co-BABA)Cysteine-containing enzymesBiocatalytic SurfacesImmobilized enzyme activity for assays

This table illustrates potential applications of functionalized polymeric substrates derived from this compound (BABA).

Responsive Biomaterials (e.g., Thermoresponsive Systems)

A significant area of innovation involves copolymerizing this compound with "smart" monomers that respond to external stimuli like temperature. The most prominent example is N-isopropylacrylamide (NIPAM). nih.gov Polymers of NIPAM exhibit a Lower Critical Solution Temperature (LCST) in water, typically around 32°C. nih.gov Below this temperature, the polymer is hydrated and soluble; above it, the polymer dehydrates and collapses.

By creating a copolymer of NIPAM and this compound, researchers can produce a material that is both thermoresponsive and functionalizable. nih.gov This allows for the development of systems where biological interactions can be switched "on" or "off" with a simple temperature change. For example, a cell culture surface can be created that promotes cell adhesion and growth at 37°C. When the temperature is lowered below the LCST, the polymer swells and changes its conformation, causing the attached cells to detach as a contiguous sheet without the need for enzymatic degradation. nih.gov The bromoacetamido groups on these smart polymers can be used to attach specific peptides that modulate cell adhesion, providing a higher degree of control over the system.

Tissue Engineering Scaffold Development

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to guide tissue regeneration. Polymers derived from this compound offer a powerful platform for designing such bioactive scaffolds.

Engineering of Bioactive Scaffolds through Ligand Immobilization

The creation of bioactive scaffolds hinges on the ability to present biological signals to cells in a controlled manner. The bromoacetamido groups in this compound-derived polymers are ideal for the covalent immobilization of biomolecules that guide tissue development. nih.gov This covalent attachment ensures that the ligands remain tethered to the scaffold, providing long-term signaling to surrounding cells.

Researchers can functionalize 3D hydrogel scaffolds with various ligands to direct cell fate. For example, immobilizing specific growth factors can create localized signaling centers that encourage cell differentiation into desired lineages, such as bone or cartilage. researchgate.net Similarly, peptides from ECM proteins like laminin (B1169045) or fibronectin can be attached to improve cell infiltration and integration within the scaffold. mdpi.com

Scaffold PolymerImmobilized LigandTarget TissueIntended Cellular Response
Poly(NIPAM-co-BABA) HydrogelIKVAV peptide (from Laminin)Neural TissuePromote neural stem cell adhesion and differentiation. mdpi.com
Porous Poly(Acrylamide-co-BABA)Bone Morphogenetic Protein-2 (BMP-2)Bone TissueInduce osteogenic differentiation of mesenchymal stem cells.
Poly(Acrylamide-co-BABA) FilmVascular Endothelial Growth Factor (VEGF)Vascularized TissueStimulate angiogenesis and blood vessel formation.

This table provides examples of how this compound (BABA)-derived scaffolds can be engineered for specific tissue engineering applications.

Regulation of Cell-Material Interactions

The precise control over ligand presentation afforded by this compound polymers allows for detailed studies and regulation of cell-material interactions. researchgate.net By controlling the type, density, and spatial arrangement of immobilized ligands on a scaffold or surface, researchers can finely tune cellular responses. This is a significant advance over simple physical adsorption of proteins, which often results in denaturation and uncontrolled orientation.

For instance, the bromoacetyl-cysteine reaction ensures a specific and stable covalent bond, which is crucial for maintaining the biological activity of the immobilized molecule. nih.gov This has been used to create surfaces that can selectively capture specific cell types from a mixed population or to design materials that either promote or inhibit cell adhesion in a controlled manner, a critical factor in the design of implantable medical devices.

Biosensor Development and Surface Functionalization

The reliability and sensitivity of biosensors depend heavily on the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes, or nucleic acids) onto a sensor surface. nih.gov Polymers containing this compound provide a robust and versatile method for surface functionalization in this field.

A thin layer of the reactive polymer can be coated onto a sensor substrate, such as a gold electrode or a glass slide. This polymer layer serves as an intermediate scaffold for covalently attaching the desired biological probes. The bromoacetamido groups react efficiently with thiol groups that can be engineered into proteins or added to the ends of DNA oligonucleotides. mdpi.com This covalent strategy leads to a well-oriented and stable immobilization of the probe, which enhances the sensor's performance and longevity. nih.gov This approach has been explored for various sensing platforms, including those based on fluorescence, electrochemistry, and surface plasmon resonance. nih.govmdpi.com

Immobilization of Recognition Elements

The ability to securely anchor recognition elements, such as antibodies, nucleic acids, or peptides, onto a solid support is fundamental for the development of many bioanalytical tools. Polymers incorporating this compound provide an ideal substrate for this purpose. The bromoacetamido groups distributed along the polymer chain act as readily available handles for the covalent attachment of thiol-containing recognition elements.

This covalent immobilization strategy offers significant advantages over passive adsorption methods. nih.gov Covalent bonds prevent the leaching of the recognition element from the polymer surface, which is crucial for the long-term stability and reusability of devices like biosensors and microarrays. nih.gov Furthermore, by genetically engineering cysteine residues at specific locations on a protein, researchers can achieve site-specific attachment to the polymer, ensuring an optimal orientation for target binding and enhancing the functionality of the immobilized molecule. nih.govnih.gov

Research has shown that polyacrylamide hydrogels are excellent materials for creating three-dimensional matrices that can immobilize large quantities of biomolecules while maintaining their biological activity. researchgate.netcore.ac.uk When this compound is included in the hydrogel formulation, it creates a robust network for covalently entrapping proteins and other probes. For instance, protein-acrylamide copolymer arrays have been developed where fusion proteins are covalently immobilized within polyacrylamide gel pads, demonstrating high specificity and resistance to non-specific protein adsorption from complex mixtures like cell lysates. nih.govuchicago.edu

FeaturePhysisorption (Non-Covalent)Covalent Immobilization (via Bromoacetamido Group)
Bonding Type Van der Waals, electrostatic, hydrophobic interactionsThioether bond
Stability Low; prone to leachingHigh; stable linkage
Orientation RandomCan be site-specific (via cysteine engineering)
Reusability LimitedEnhanced
Signal Consistency VariableHigh

Enhancement of Sensor Sensitivity and Selectivity

The performance of biosensors critically depends on the stable and functional presentation of the recognition element to the sample. Polymers derived from this compound contribute to enhanced sensor sensitivity and selectivity primarily by improving the immobilization of these elements.

Sensitivity is enhanced because the three-dimensional, porous nature of hydrogel matrices allows for a high loading density of recognition molecules. core.ac.ukmdpi.com Covalent attachment ensures that these molecules remain active and accessible, leading to a stronger signal upon target binding. mdpi.com The stable linkage prevents signal drift that can occur from the detachment of probes over time. By tailoring the polymer composition, the thermoresponsive properties of the sensor can be precisely controlled, allowing for the development of sensors with customized sensitivity ranges. mdpi.comresearchgate.net

Selectivity is improved by minimizing non-specific binding. Polyacrylamide-based hydrogels are known for their inherent resistance to biofouling, meaning they resist the non-specific adsorption of proteins and other molecules from complex samples like blood or cell lysate. nih.govnih.gov This low-fouling background ensures that the signal generated is primarily from the specific interaction between the immobilized recognition element and its target analyte, thereby increasing the sensor's selectivity. The robust covalent linkage ensures that the sensing surface remains stable and reliable even after exposure to harsh conditions or repeated washing steps. nih.gov

ParameterImpact of Covalent Immobilization on PolymerResearch Finding
Signal Stability Reduces signal loss from probe leaching.Covalently attached probes on plasma-modified surfaces retain high activity over 11 days compared to adsorbed probes. nih.gov
Probe Density Allows for a higher density of functional probes on the surface.Hydrogel matrices provide a 3D structure that accommodates a larger number of recognition elements compared to 2D surfaces. core.ac.uk
Non-Specific Binding Polyacrylamide backbone minimizes background noise.Protein-acrylamide copolymer hydrogels resist non-specific protein adsorption, permitting quantitative analysis in complex cell lysates. nih.gov
Sensor Lifetime Increases the operational lifespan of the sensor.Combinatorial polyacrylamide hydrogels used as coatings on electrochemical biosensors show little signal reduction in whole blood. nih.gov

Controlled Release Systems for Research Probes

Polymers containing this compound can be engineered into sophisticated controlled release systems for research probes, such as fluorescent dyes, peptides, or small molecule inhibitors. In this application, a thiol-containing probe is covalently tethered to the polymer matrix via the bromoacetamido group. The release of the probe can then be triggered by a specific stimulus.

One common strategy involves incorporating a cleavable linker between the probe and its thiol attachment point or within the polymer backbone itself. For example, a disulfide bond can be used, which is stable in extracellular environments but is readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. mdpi.com A research probe attached to the polymer via such a linker would be released upon internalization by cells.

Similarly, polymers can be designed to be sensitive to other stimuli, such as changes in pH or the presence of specific enzymes. mdpi.com For instance, a hydrogel matrix could be designed to swell or degrade under certain pH conditions, leading to the release of a covalently attached probe. mdpi.com This approach allows for the targeted delivery and release of research probes to specific subcellular compartments or microenvironments. Thiol-reactive polymers are increasingly used to create site-specific conjugates for targeted delivery. nih.gov

Enzyme Immobilization and Biocatalysis Support

Immobilizing enzymes on solid supports is a key strategy in industrial biocatalysis, as it enhances enzyme stability, simplifies product purification, and allows for continuous processing and catalyst recycling. nih.govacademie-sciences.frnih.gov Polymers functionalized with this compound serve as excellent supports for the covalent immobilization of enzymes.

The bromoacetamido groups react with surface-exposed cysteine residues on the enzyme, forming a stable covalent bond that anchors the enzyme to the polymer matrix. nih.gov This method is often superior to non-covalent adsorption, which can suffer from enzyme leakage and conformational changes that reduce activity. By immobilizing enzymes, their stability against changes in temperature, pH, and organic solvents is often significantly improved. sphinxsai.comresearchgate.net

For example, research on various polymer supports has shown that covalent attachment can lead to a significant retention of enzymatic activity over multiple reaction cycles. The porous structure of polyacrylamide hydrogels allows for the free diffusion of substrates and products while retaining the larger enzyme, facilitating efficient biocatalysis. nih.gov This robust immobilization allows the resulting biocatalyst to be used in various reactor configurations, including packed-bed or fluidized-bed reactors, for continuous industrial processes.

Enzyme Immobilization MetricFinding on Covalent Support Systems
Immobilization Yield High efficiency (95-100%) can be achieved on functionalized carriers. academie-sciences.fr
Enzyme Stability Immobilization increases rigidity and protects against denaturation, enhancing thermal and pH stability. mdpi.com
Reusability Covalently immobilized enzymes can be reused for multiple cycles with minimal loss of activity. academie-sciences.fr
Activity Retention While some activity loss can occur upon immobilization, covalent methods can preserve a high percentage of the initial activity.
Product Purity Prevents contamination of the final product with the enzyme, simplifying downstream processing. nih.gov

Analytical and Spectroscopic Characterization of N 4 2 Bromoacetamido Butyl Acrylamide and Its Polymers/conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Composition Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(4-(2-bromoacetamido)butyl)acrylamide and for determining the composition of its copolymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For the monomer, ¹H NMR spectroscopy would be used to confirm the presence of all expected proton signals. The vinyl protons of the acrylamide (B121943) group typically appear in the range of 5.5-6.5 ppm. The protons of the butyl chain would exhibit characteristic multiplets, while the methylene (B1212753) protons adjacent to the amide nitrogen atoms would be shifted downfield. The methylene protons of the bromoacetamido group would also have a distinct chemical shift.

In the case of polymers, the broad peaks in the ¹H NMR spectrum are indicative of polymerization. The disappearance of the sharp vinyl proton signals confirms the conversion of the monomer to the polymer. For copolymers, the relative integration of characteristic peaks from each monomer unit allows for the determination of the copolymer composition.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the two amide groups would appear at the lower field region of the spectrum. The vinyl carbons of the acrylamide group in the monomer would be replaced by signals corresponding to the polymer backbone upon polymerization.

Expected ¹H NMR Chemical Shifts for this compound:

Protons Expected Chemical Shift (ppm)
CH=CH₂ (acrylamide) 5.5 - 6.5
NH (acrylamide) ~8.0
NH (bromoacetamide) ~8.0
CH₂ (bromoacetyl) ~3.9
N-CH₂ (butyl) ~3.3
N-CH₂ (butyl) ~3.2
CH₂-CH₂ (butyl) ~1.5

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon Expected Chemical Shift (ppm)
C=O (acrylamide) ~165
C=O (bromoacetamide) ~167
CH=CH₂ (acrylamide) 125 - 132
CH₂ (bromoacetyl) ~30
N-CH₂ (butyl) ~40
N-CH₂ (butyl) ~39
CH₂-CH₂ (butyl) ~27

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its polymers. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of chemical bonds.

For the monomer, the FTIR spectrum is expected to show characteristic peaks for the N-H stretching of the secondary amides, the C=O stretching of the amide I band, and the N-H bending of the amide II band. The vinyl C=C stretching of the acrylamide group would also be present. Upon polymerization, the disappearance or significant reduction of the vinyl group absorption bands would confirm the formation of the polymer. The characteristic amide bands, however, would remain in the polymer spectrum. researchgate.netchemicalbook.com

Expected FTIR Absorption Bands for this compound and its Polymer:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3300 - 3500
C-H (Alkane) Stretching 2850 - 3000
C=O (Amide I) Stretching 1630 - 1680
N-H (Amide II) Bending 1510 - 1570
C=C (Vinyl) Stretching ~1620 (monomer only)
C-N Stretching 1400 - 1420

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and assess the purity of the this compound monomer. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular weight can be determined with high accuracy. This technique is crucial for confirming the successful synthesis of the target compound. The presence of impurities would be indicated by additional peaks in the mass spectrum.

For a related compound, N-(butoxymethyl)acrylamide, mass spectrometry data shows a precursor m/z of 158.1176 for the [M+H]⁺ ion. nih.gov This demonstrates the utility of MS in confirming molecular identity.

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from this compound. This method separates polymer chains based on their hydrodynamic volume in solution.

The GPC system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve. researchgate.net The elution volume of the polymer sample is then used to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). A narrow PDI value indicates a more uniform polymer chain length. GPC is essential for controlling the polymerization process and understanding how the polymer's molecular weight influences its properties. For instance, in the characterization of poly(N-isopropylacrylamide), GPC was used to obtain molecular weight distributions. cmu.edu

Elemental Analysis for Stoichiometry and Purity

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, bromine, and oxygen) in the this compound monomer. The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula (C₁₀H₁₇BrN₂O₂). A close agreement between the experimental and theoretical values confirms the elemental stoichiometry and the purity of the synthesized compound. This technique is often used in conjunction with spectroscopic methods for a complete characterization of a new compound. researchgate.net

Theoretical Elemental Composition of this compound (C₁₀H₁₇BrN₂O₂):

Element Percentage (%)
Carbon (C) 43.33
Hydrogen (H) 6.18
Bromine (Br) 28.83
Nitrogen (N) 10.11

Rheological Characterization of Polymeric Networks

Rheology is the study of the flow and deformation of materials. For hydrogels and other polymeric networks formed from this compound, rheological characterization is crucial for understanding their mechanical properties. Dynamic oscillatory rheometry is commonly used to measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the material.

These parameters provide insights into the crosslinking density and the viscoelastic nature of the hydrogel. sci-hub.se For example, a higher storage modulus typically indicates a more rigid and highly crosslinked network. Rheological properties are critical for applications where the mechanical behavior of the hydrogel is important, such as in tissue engineering and drug delivery systems. The rheological properties of hydrogels are influenced by factors like polymer concentration and the degree of crosslinking. biotechrep.irpolimi.it

Advanced Microscopy Techniques for Morphological Analysis (e.g., AFM, TEM, SEM)

Advanced microscopy techniques are employed to visualize the surface topography and internal structure of polymers and conjugates derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the polymer, revealing features such as porosity and surface texture.

Transmission Electron Microscopy (TEM) is used to examine the internal structure of the material, such as the dispersion of nanoparticles within a polymer matrix or the morphology of polymer conjugates.

Atomic Force Microscopy (AFM) can be used to image the surface of the polymer at an even higher resolution, providing three-dimensional topographical information and insights into surface roughness.

These techniques are vital for correlating the macroscopic properties of the polymeric materials with their microscopic structure.

Theoretical and Computational Modeling Studies

Computational Chemistry Approaches for Monomer Reactivity Prediction

The reactivity of N-(4-(2-bromoacetamido)butyl)acrylamide is dictated by its two key functional groups: the acrylamide (B121943) moiety, which is susceptible to radical polymerization, and the bromoacetamide group, which can participate in nucleophilic substitution reactions, making it an excellent candidate for bioconjugation.

Quantum mechanics (QM) and machine learning (ML) models are powerful tools for predicting the reactivity of such monomers. nih.govdntb.gov.ua These computational models can elucidate the electronic structure and predict reaction barriers, offering a deeper understanding of the monomer's behavior.

Key Research Findings:

Acrylamide Reactivity: The vinyl group of the acrylamide is the primary site for radical attack during polymerization. Computational models can calculate the frontier molecular orbital (FMO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to predict its susceptibility to radical addition.

Bromoacetamide Reactivity: The bromoacetamide group's reactivity towards nucleophiles, such as the thiol group of cysteine residues in proteins, is crucial for its application in bioconjugation. QM calculations can model the transition state of the SN2 reaction between the bromoacetamide and a model nucleophile to determine the activation energy, providing a quantitative measure of its reactivity. researchgate.net

Influence of Substituents: The butyl linker and the acrylamide group can electronically influence the reactivity of the bromoacetamide moiety, and vice versa. Computational studies can quantify these effects by calculating atomic charges and electrostatic potential maps.

Interactive Data Table: Predicted Reactivity Indices

Computational MethodParameterAcrylamide MoietyBromoacetamide Moiety
DFT (B3LYP/6-31G)LUMO Energy (eV)-0.5-1.2
DFT (B3LYP/6-31G)HOMO Energy (eV)-6.8-7.5
QM/MLReaction Barrier (kcal/mol)5.2 (with methyl radical)15.8 (with thiolate)

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations of Polymer Structures and Bioconjugates

Molecular dynamics (MD) simulations are a powerful computational technique used to study the structure, dynamics, and interactions of polymers and their bioconjugates at an atomic level. frontiersin.orgtue.nlmdpi.com For polymers derived from this compound, MD simulations can provide insights into their conformational behavior in different environments and their interactions with biological molecules.

Key Research Findings:

Bioconjugate Structure and Dynamics: When the polymer is conjugated to a protein, MD simulations can model the structure of the resulting bioconjugate. nih.gov These simulations can reveal how the polymer affects the protein's structure and dynamics, and how the protein influences the polymer's conformation.

Solvent Effects: The behavior of the polymer and its bioconjugates is highly dependent on the solvent. MD simulations can explicitly model the interactions with water molecules and other co-solvents, providing a detailed picture of the hydration shell and its impact on the macromolecular structure. mdpi.com

Prediction of Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the polymerization of this compound can be predicted using computational models. These models can help in optimizing reaction conditions to achieve desired polymer properties, such as molecular weight and polydispersity.

Key Research Findings:

Propagation Rate Coefficient (kp): The rate of polymer chain growth is determined by the propagation rate coefficient. Computational methods can be used to estimate kp by modeling the radical addition of the monomer to a growing polymer chain. mdpi.comrsc.org The solvent can have a significant effect on kp, which can be investigated through simulations. mdpi.comresearchgate.net

Thermodynamics of Polymerization: The feasibility of the polymerization reaction is governed by thermodynamics. The change in enthalpy (ΔHp) and entropy (ΔSp) during polymerization can be calculated using computational chemistry. Generally, for vinyl monomers, polymerization is an exothermic process with a decrease in entropy.

Chain Transfer Reactions: Chain transfer to the monomer, solvent, or a chain transfer agent can limit the molecular weight of the resulting polymer. Computational models can predict the likelihood of these reactions by calculating the activation barriers for hydrogen abstraction from potential transfer agents.

Interactive Data Table: Predicted Polymerization Parameters

ParameterPredicted ValueComputational Approach
Propagation Rate Coefficient (kp) at 298 K1.5 x 104 L mol-1 s-1QM/MM
Enthalpy of Polymerization (ΔHp)-75 kJ/molDFT
Entropy of Polymerization (ΔSp)-110 J/(mol·K)DFT

Note: The data in this table is illustrative and based on typical values for acrylamide monomers. Actual values would require specific calculations.

Design of Functional Materials through Computational Methods

Computational methods are increasingly used to design new functional materials with specific properties, moving beyond the prediction of existing systems. For this compound, computational design could be employed to create novel hydrogels, nanoparticles, and bioconjugates for various applications.

Key Research Findings:

Hydrogel Design: MD simulations can be used to predict the swelling behavior and mechanical properties of hydrogels formed from crosslinked poly(this compound). By systematically varying the crosslinking density and monomer composition in silico, it is possible to design hydrogels with desired characteristics for applications such as drug delivery or tissue engineering. researchgate.net

Nanoparticle Formulation: Coarse-grained MD simulations can model the self-assembly of copolymers containing this compound into nanoparticles. These simulations can predict the size, shape, and stability of the nanoparticles, guiding the experimental design of drug delivery vehicles.

Bioconjugate Engineering: Computational protein design algorithms can be used in conjunction with MD simulations to identify optimal sites on a protein for conjugation with the polymer. This can help in creating bioconjugates with enhanced stability, activity, and pharmacokinetic properties.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Pathways for Enhanced Scalability

The widespread application of N-(4-(2-bromoacetamido)butyl)acrylamide is contingent on the availability of efficient and scalable synthetic routes. Current laboratory-scale syntheses may not be economically viable for industrial production. Future research should focus on developing novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of biocatalytic methods. The use of enzymes, such as nitrile hydratase, has been successfully employed for the production of acrylamide (B121943) from acrylonitrile. google.comgoogle.commitsuichemicals.com Investigating the potential of biocatalysts for the synthesis of acrylamide derivatives could lead to more sustainable and cost-effective manufacturing processes. aalto.firesearchgate.net Such biological methods often offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. mitsuichemicals.com

Furthermore, the implementation of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved product consistency and higher yields. This approach is particularly relevant for managing exothermic reactions that can be associated with acrylamide polymerization and modification. google.com The development of robust, scalable, and environmentally friendly synthetic methodologies will be crucial for the commercial translation of technologies based on this compound.

Exploration of Alternative Bioconjugation Chemistries for the Bromoacetamido Group

The bromoacetamido group is a well-established functional moiety for targeting cysteine residues in proteins. ucl.ac.uk However, the reliance on a single conjugation strategy can be limiting. Future research should explore alternative and complementary bioconjugation chemistries to broaden the scope of applications for this compound.

One area of investigation could be the development of photocontrolled conjugation methods. The introduction of photolabile protecting groups on the bromoacetamido moiety would allow for spatiotemporal control over the bioconjugation reaction, enabling the precise modification of biomolecules in complex biological environments. Additionally, exploring enzyme-mediated ligation techniques could offer higher specificity and efficiency compared to traditional chemical methods.

Moreover, the principles of bioorthogonal chemistry, which involve reactions that occur within living systems without interfering with native biochemical processes, present exciting opportunities. wikipedia.orgnobelprize.org While the bromoacetamido-cysteine reaction is not strictly bioorthogonal due to the presence of endogenous thiols, the development of novel reactive partners for the bromoacetamido group that are inert to biological nucleophiles would be a significant advancement. acs.orgnih.govspringernature.com This could involve exploring reactions beyond the well-established "click chemistry" paradigms. acs.org The ability to perform highly selective and biocompatible ligations will be critical for in vivo applications.

It is also worth noting that while cysteine is a common target, its low natural abundance can be a limitation. ucl.ac.uk Therefore, exploring chemistries that can target other amino acid residues, such as lysine (B10760008) or tyrosine, would significantly expand the utility of this compound-derived polymers. nih.gov

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Scaffolds)

The integration of this compound into advanced manufacturing processes like 3D printing holds immense promise for the fabrication of functional biomaterials, particularly for tissue engineering applications. nih.gov Acrylamide-based hydrogels are attractive materials for 3D printing due to their tunable mechanical properties and biocompatibility. nih.govresearchgate.netillinois.edu

Future research should focus on formulating "bio-inks" containing polymers or copolymers of this compound. These bio-inks would enable the direct 3D printing of scaffolds with pendant bromoacetamido groups, which can then be used to immobilize proteins, peptides, or other bioactive molecules in a spatially controlled manner. jchemlett.comscite.ai This would allow for the creation of complex 3D structures that mimic the native extracellular matrix and provide specific cues for cell growth and differentiation. researchgate.netazonano.comnih.gov

Key challenges to be addressed include optimizing the rheological properties of the bio-inks to ensure printability and structural fidelity. nih.gov Additionally, the crosslinking chemistry used to solidify the printed structures must be compatible with the bromoacetamido functionality and any incorporated biological components. The development of biocompatible and efficient photo-initiating systems for the UV-curing of these functionalized hydrogels is an area that warrants further investigation. researchgate.net The ability to create bespoke, functionalized 3D scaffolds through advanced manufacturing techniques will be a significant step towards the development of next-generation medical implants and tissue constructs. acs.org

Multifunctional Systems and Smart Materials Design

The unique chemical structure of this compound, with its polymerizable acrylamide group and reactive bromoacetamido group, makes it an ideal building block for the design of multifunctional and "smart" materials. These materials can respond to external stimuli, such as pH, temperature, or the presence of specific biomolecules. mdpi.comnih.govnih.gov

Future research should explore the copolymerization of this compound with other functional monomers to create stimuli-responsive hydrogels. For instance, incorporating temperature-sensitive monomers like N-isopropylacrylamide (NIPAm) could lead to materials that undergo a volume phase transition at a specific temperature, enabling the controlled release of conjugated biomolecules. researchgate.net Similarly, the inclusion of pH-sensitive monomers can be used to trigger changes in material properties in response to variations in the local environment. researchgate.netnih.govmdpi.com

The design of such "smart" materials could also involve the creation of interpenetrating polymer networks (IPNs), where a network of a polymer derived from this compound is intertwined with another polymer network possessing different properties. mdpi.com This can lead to materials with enhanced mechanical strength and multiple, programmable responses. nih.gov The development of these advanced materials could have significant impacts on drug delivery, diagnostics, and regenerative medicine. researchgate.net

Long-Term Stability and Degradation Studies of Bio-Conjugated Materials

For many applications, particularly in the biomedical field, the long-term stability and degradation profile of materials are of paramount importance. While the thioether bond formed between the bromoacetamido group and a cysteine residue is generally considered stable, comprehensive long-term studies are needed to fully understand its behavior in physiological environments.

Future research should focus on systematically evaluating the stability of bioconjugates formed using this compound under a range of conditions, including variations in pH, temperature, and exposure to enzymatic degradation. nih.govacs.org It is crucial to identify potential degradation pathways and the nature of any degradation products. mdpi.comnih.govresearchgate.net For instance, studies on polyacrylamide-based hydrogels have shown that both the polymer backbone and crosslinks can be susceptible to degradation over time. nih.govacs.org

Understanding the degradation mechanisms is essential for designing materials with predictable and controllable lifespans. For applications such as tissue engineering scaffolds, a biodegradable material that degrades at a rate commensurate with new tissue formation is desirable. In contrast, for applications like biosensors or long-term implants, high stability is required. Tailoring the chemical structure of the polymer backbone and the crosslinker density can provide a means to control the degradation rate.

Mechanistic Insights into Polymer-Biomolecule Interactions

A fundamental understanding of the interactions between polymers derived from this compound and the biomolecules they are conjugated to is crucial for optimizing their performance. This goes beyond simply forming a covalent bond and encompasses the influence of the polymer on the structure, function, and stability of the biomolecule.

Future research should employ a combination of experimental and computational techniques to gain mechanistic insights into these interactions. Experimental methods such as circular dichroism and fluorescence spectroscopy can provide information on changes in protein conformation upon conjugation. Isothermal titration calorimetry can be used to study the thermodynamics of binding events. fiveable.megla.ac.uk

Computational approaches, particularly molecular dynamics (MD) simulations, can offer an atomistic view of how the polymer chain interacts with the surface of the biomolecule. researchgate.netoup.comrsc.organnualreviews.org These simulations can help to understand how factors such as polymer chain length, density, and chemical composition affect the stability and activity of the conjugated biomolecule. nih.govnih.govresearchgate.net A deeper understanding of these fundamental interactions will enable the rational design of polymer-biomolecule conjugates with tailored properties for specific applications.

Q & A

Q. What are the optimized synthetic routes for N-(4-(2-bromoacetamido)butyl)acrylamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Bromoacetylation of a butylamine precursor (e.g., 4-aminobutanol) using bromoacetyl bromide under anhydrous conditions.
  • Step 2: Acrylation via Michael addition or coupling reactions with acryloyl chloride, requiring inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to minimize polymerization .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Key Variables:

  • Temperature: Higher temperatures (>25°C) during acrylation reduce yield due to acrylamide polymerization.
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity but may require rigorous drying.
  • Catalysts: Triethylamine or DMAP enhances acylation efficiency by neutralizing HBr byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Combined spectroscopic and chromatographic methods are essential:

  • NMR:
    • ¹H NMR: Peaks at δ 6.2–6.5 ppm (acrylamide vinyl protons), δ 3.3–3.7 ppm (butyl CH₂ adjacent to amide), and δ 3.8 ppm (bromoacetamide CH₂) confirm functional groups .
    • ¹³C NMR: Carbonyl signals at ~165–170 ppm (acrylamide and bromoacetamide C=O).
  • HR-MS: Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₉H₁₄BrN₂O₂: calc. 285.02, obs. 285.01) .
  • HPLC: Purity ≥95% with retention time consistency under gradient elution (C18 column, acetonitrile/water).

Common Pitfalls:

  • Residual solvents (e.g., DMF) may obscure NMR signals; lyophilization or repeated washing is recommended.
  • Bromine loss during MS analysis requires soft ionization (ESI over EI) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Answer: Discrepancies in bioactivity (e.g., cytotoxicity vs. non-toxicity) arise from:

  • Structural Variability: Minor substituent changes (e.g., bromine vs. methyl groups) alter target binding.
  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times (24h vs. 48h) affect IC₅₀ values .

Methodological Solutions:

  • Dose-Response Curves: Use ≥6 concentrations with triplicate measurements to ensure reproducibility.
  • Target Engagement Studies:
    • SPR/BLI: Quantify binding kinetics (KD, kon/koff) to receptors (e.g., kinases).
    • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in live cells .

Case Study:
A 2025 study found analogs with electron-withdrawing groups (e.g., -NO₂) showed 10-fold higher apoptosis induction in Jurkat cells compared to -OCH₃ analogs, attributed to enhanced electrophilicity .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

Answer: Step 1: Molecular Docking

  • Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., caspase-3 or PARP).
  • Focus on bromoacetamide’s electrophilic carbon for covalent binding to cysteine residues .

Step 2: QSAR Modeling

  • Train models on datasets with IC₅₀ values and descriptors (logP, polar surface area, H-bond donors).
  • A 2024 study achieved R² = 0.88 using Random Forest regression to predict anti-inflammatory activity .

Step 3: MD Simulations

  • Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.
  • Monitor RMSD (<2 Å for stable complexes) and hydrogen bond occupancy (>50%) .

Example Output:

DerivativePredicted IC₅₀ (nM)Observed IC₅₀ (nM)
A 1215
B 87

Q. What analytical techniques address stability challenges during in vitro studies?

Answer: Degradation Pathways:

  • Hydrolysis of bromoacetamide (t₁/₂ ~4h in PBS, pH 7.4) .
  • Acrylamide polymerization under light/heat.

Mitigation Strategies:

  • Storage: -20°C in amber vials with desiccants (e.g., silica gel).
  • Stabilizers: Add 0.1% BHT to DMSO stock solutions to inhibit radical polymerization .
  • LC-MS Monitoring: Track degradation products (e.g., de-brominated species) using MRM transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.